molecular formula C14H18N2O4 B15305408 Benzyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate

Benzyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate

Cat. No.: B15305408
M. Wt: 278.30 g/mol
InChI Key: MPMMLMNQYSVISJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl chloroformate and other reagents . One common method includes dissolving piperazine-1-carboxylic acid tert-butyl ester in dichloromethane, cooling the solution, and adding trifluoroacetic acid. The reaction mixture is then stirred at room temperature until the starting material disappears .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of benzyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

benzyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H18N2O4/c17-10-13(18)15-6-8-16(9-7-15)14(19)20-11-12-4-2-1-3-5-12/h1-5,17H,6-11H2

InChI Key

MPMMLMNQYSVISJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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